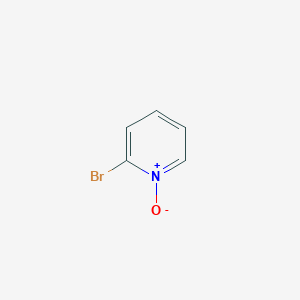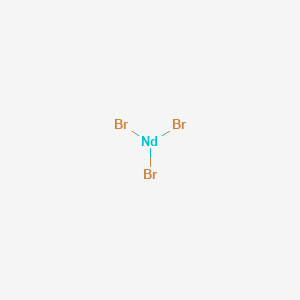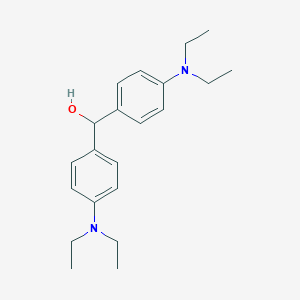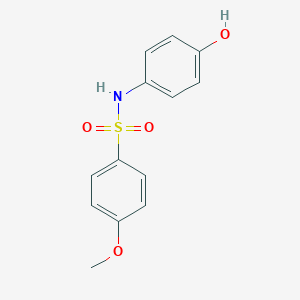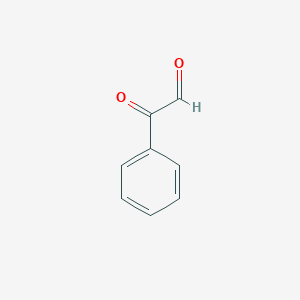
苯甘醛
描述
Phenylglyoxal is an organic compound with the formula C6H5C(O)C(O)H. It contains both an aldehyde and a ketone functional group. It is a yellow liquid when anhydrous but readily forms a colorless crystalline hydrate . It has been used as a reagent to modify the amino acid, arginine .
Synthesis Analysis
Phenylglyoxal was first prepared by thermal decomposition of the sulfite derivative of the oxime . More conveniently, it can be prepared from methyl benzoate by reaction with KCH2S(O)CH3 to give PhC(O)CH(SCH3)(OH), which is oxidized with copper (II) acetate . Alternatively, it can also be prepared by oxidation of acetophenone with selenium dioxide .Molecular Structure Analysis
The molecular structure of Phenylglyoxal can be represented as O=C(C=O)c1ccccc1 . The compound has a molar mass of 134.13 g/mol .Chemical Reactions Analysis
Phenylglyoxal polymerizes upon standing, as indicated by solidification of the liquid. Upon heating, this polymer “cracks” to give back the yellow aldehyde . Dissolution of phenylglyoxal in water gives crystals of the hydrate: C6H5C(O)COH + H2O → C6H5C(O)CH(OH)2 .Physical And Chemical Properties Analysis
Phenylglyoxal has a molar mass of 134.13 g/mol. It appears as a yellow liquid when anhydrous and forms white crystals when it’s a hydrate . It has a melting point of 76 to 79 °C (hydrate) and a boiling point of 63 to 65 °C (0.5 mmHg, anhydrous) . It is soluble in water and common organic solvents .科学研究应用
蛋白质精氨酸残基修饰:苯甘醛与蛋白质中的精氨酸残基发生反应,提供了一种化学修饰这些残基的方法。这种相互作用对于研究蛋白质的结构和功能非常有用,正如在灭活和分析牛胰核糖核酸酶A (Takahashi, 1968) 中所看到的。
食品保鲜:它延长真空包装的绞碎牛肉的货架寿命,通过延迟孢子萌发和抑制类梭菌等细菌的有丝分裂细胞,从而提高产品质量和口感 (Bowles & Miller, 1994)。
肌酸激酶的灭活:苯甘醛通过修饰其精氨酸残基来灭活肌酸激酶,这是一种在能量代谢中重要的酶。这项研究使用高分辨率串联质谱技术来识别修饰位点 (Wood et al., 1998)。
DNA和RNA聚合酶的抑制:苯甘醛通过干扰它们的模板结合功能来抑制DNA和RNA聚合酶。这表明这些酶的模板结合位点存在精氨酸残基 (Srivastava & Modak, 1980)。
氨基酸转运蛋白KAAT1的抑制:它作为KAAT1介导的亮氨酸转运的不可逆抑制剂。这种效应是剂量依赖的,并且它与转运蛋白的精氨酸残基共价结合 (Castagna et al., 2002)。
细胞表面富含精氨酸的蛋白质鉴定:苯甘醛作为一种特异于蛋白质中精氨酸基团的细胞表面探针,对研究细胞表面蛋白质及其功能非常有用 (Stein & Berestecky, 1975)。
酶中的精氨酸残基修饰:它用于识别类II脱氢奎宁酸酶等酶中的必需精氨酸残基,为了解这些酶的结构和功能提供了见解 (Krell et al., 1995)。
电化学研究:苯甘醛的还原行为通过电化学研究,有助于理解其在不同pH条件下的相互作用和反应 (Rodríguez-Mellado et al., 1984)。
ATP酶研究的化学修饰:它在Ca2+转运ATP酶的ATP结合位点中化学修饰精氨酸残基,有助于研究ATP酶的结构和功能 (Yamamoto & Kawakita, 1999)。
色氨酸的荧光试剂:苯甘醛被用作检测色氨酸的荧光试剂,对生化分析和研究非常有用 (Kojima et al., 1991)。
安全和危害
Phenylglyoxal is toxic. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
未来方向
Phenylglyoxal has been used to attach chemical payload (probes) to the amino acid citrulline and to peptides/proteins . It has also been used in the enantioselective synthesis of hydantoins via condensation of glyoxals and ureas in the presence of a chiral phosphoric acid at room temperature . These applications suggest potential future directions in the field of biochemistry and organic synthesis .
属性
IUPAC Name |
2-oxo-2-phenylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUGVDODNPJEEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025888 | |
| Record name | Phenylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylglyoxal | |
CAS RN |
1074-12-0 | |
| Record name | Phenylglyoxal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylglyoxal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | phenylglyoxal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenylglyoxal | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26909 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenylglyoxal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoylformaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.761 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLGLYOXAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N45G3015PA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


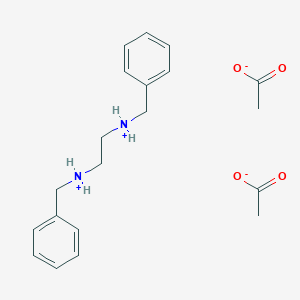
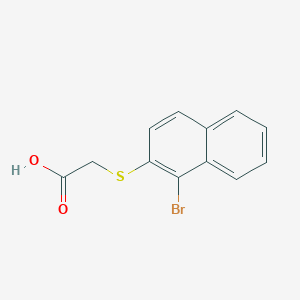
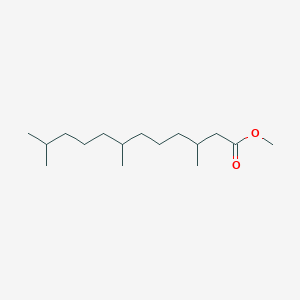
![Spiro[3.3]heptane](/img/structure/B86710.png)
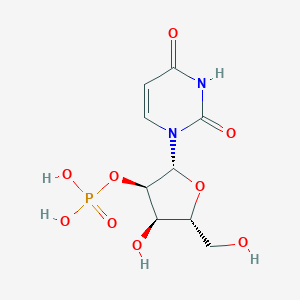
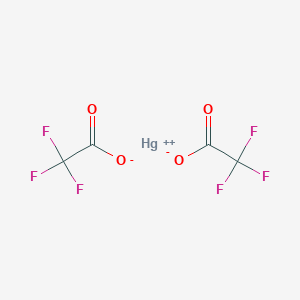
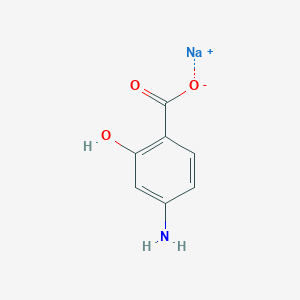
![6-Methylbenzo[d]isoxazole](/img/structure/B86724.png)
![Dibenzo[c,f]cinnoline](/img/structure/B86725.png)
